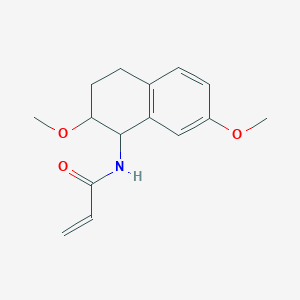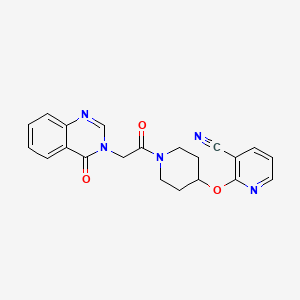
1-(6-(3-Bromophenoxy)pyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Corrosion Inhibition
A study explored the efficiency of synthesized Schiff bases, including derivatives similar to 1-(6-(3-Bromophenoxy)pyridin-3-yl)ethanone, as corrosion inhibitors for carbon steel in hydrochloric acid. These compounds showed significant corrosion inhibition, attributed to their chemical structure, acting as mixed inhibitors by affecting both cathodic and anodic processes. This suggests potential applications of related compounds in protecting metals against corrosion in acidic environments (Hegazy et al., 2012).
Hydrogen-Bonding Patterns
Another study on related enaminones, including compounds like 1-(6-(3-Bromophenoxy)pyridin-3-yl)ethanone, detailed their hydrogen-bonding patterns. These compounds were characterized by their ability to form stable hydrogen-bonded networks, leading to significant implications for their use in materials science, particularly in the design of molecular crystals with tailored properties (Balderson et al., 2007).
Radical-Scavenging Activity
Derivatives from marine algae, showing structural similarity to 1-(6-(3-Bromophenoxy)pyridin-3-yl)ethanone, demonstrated potent radical-scavenging activities. These compounds were effective in neutralizing reactive oxygen species, indicating their potential for use as natural antioxidants in pharmaceuticals or food preservation (Duan et al., 2007).
Synthesis and Applications
A focused study on the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone itself highlighted its straightforward and high-yield production process. This foundational research supports the compound's role as a precursor in organic synthesis, laying the groundwork for its use in developing new chemical entities with diverse applications, including medicinal chemistry and materials science (Jin, 2015).
properties
IUPAC Name |
1-[6-(3-bromophenoxy)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c1-9(16)10-5-6-13(15-8-10)17-12-4-2-3-11(14)7-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDAWWJQBCBDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(3-Bromophenoxy)pyridin-3-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2814073.png)
![2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2814074.png)

![N-[(4-methylphenyl)methyl]-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2814076.png)
![5-[(4-Fluorophenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B2814079.png)
![3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2814080.png)
![Tert-Butyl N-(6,6-dioxo-6-thiaspiro[2.5]octan-1-yl)carbamate](/img/structure/B2814085.png)
![5-benzyl-8-methyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2814086.png)
![2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine](/img/structure/B2814088.png)

![3-bromo-N-[2-(dimethylamino)ethyl]-5,7-dimethyladamantane-1-carboxamide hydrochloride](/img/structure/B2814091.png)
![(2E)-6-phenyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B2814093.png)
![4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol](/img/structure/B2814094.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-naphthalen-2-ylpropanamide](/img/structure/B2814095.png)